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molecular formula C12H13NO3 B8810850 Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate CAS No. 697306-33-5

Ethyl 2-oxo-1,2,3,4-tetrahydroquinoline-7-carboxylate

Cat. No. B8810850
M. Wt: 219.24 g/mol
InChI Key: XGBRABWLLXNXSS-UHFFFAOYSA-N
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Patent
US07842688B2

Procedure details

The solution of 2.80 g of ethyl 4-(2-methoxycarbonylvinyl)-3-nitrobenzoic acid in 20 ml of glacial acetic acid is hydrogenated in the presence of 0.288 g of 10% Pd/C at room temperature over 16 hours. The reaction mixture is stirred at 70° C. over 1 hour and subsequently concentrated by evaporation to dryness. The residue is admixed with 250 ml of 1M sodium hydrogencarbonate and extracted with ethyl acetate (2×250 ml). The organic phases are washed with water (250 ml), dried over sodium sulphate, filtered and concentrated by evaporation. The title compound is obtained as a white solid from the residue by means of crystallization (ethyl acetate-hexane). Rf=0.24 (1:1 EtOAc-heptane).
Name
ethyl 4-(2-methoxycarbonylvinyl)-3-nitrobenzoic acid
Quantity
2.8 g
Type
reactant
Reaction Step One
Quantity
20 mL
Type
reactant
Reaction Step One
Name
Quantity
0.288 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
C([C:3]1[C:11]([N+:12]([O-])=O)=[C:10]([CH:15]=[CH:16][C:17]([O:19]C)=O)[CH:9]=[CH:8][C:4]=1[C:5]([OH:7])=[O:6])C.[C:21](O)(=O)[CH3:22]>[Pd]>[O:19]=[C:17]1[CH2:16][CH2:15][C:10]2[C:11](=[CH:3][C:4]([C:5]([O:7][CH2:21][CH3:22])=[O:6])=[CH:8][CH:9]=2)[NH:12]1

Inputs

Step One
Name
ethyl 4-(2-methoxycarbonylvinyl)-3-nitrobenzoic acid
Quantity
2.8 g
Type
reactant
Smiles
C(C)C1=C(C(=O)O)C=CC(=C1[N+](=O)[O-])C=CC(=O)OC
Name
Quantity
20 mL
Type
reactant
Smiles
C(C)(=O)O
Name
Quantity
0.288 g
Type
catalyst
Smiles
[Pd]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
70 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is stirred at 70° C. over 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
subsequently concentrated by evaporation to dryness
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (2×250 ml)
WASH
Type
WASH
Details
The organic phases are washed with water (250 ml)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated by evaporation

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
O=C1NC2=CC(=CC=C2CC1)C(=O)OCC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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